N-(1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide
Description
N-(1,3-Benzothiazol-2-yl)-1,2-oxazole-5-carboxamide is a heterocyclic compound featuring a benzothiazole core linked to an oxazole ring via a carboxamide bridge. Its molecular formula is C₁₁H₇N₃O₂S, with a molecular weight of 245.26 g/mol. The benzothiazole moiety is known for its electron-deficient aromatic system, while the oxazole ring contributes to hydrogen-bonding capabilities, making the compound a versatile scaffold in medicinal chemistry. This structure is often modified to enhance biological activity, solubility, or target specificity .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O2S/c15-10(8-5-6-12-16-8)14-11-13-7-3-1-2-4-9(7)17-11/h1-6H,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKONTJVLAOIAEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC=NO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide typically involves the condensation of 2-aminobenzenethiol with various aldehydes or ketones, followed by cyclization. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents in dimethyl formamide (DMF) solvent . The reaction conditions are relatively mild, and the yields are generally high.
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve green chemistry approaches to minimize environmental impact. These methods include the use of recyclable catalysts and microwave irradiation to achieve high yields and short reaction times .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity . The exact molecular targets and pathways depend on the specific application and biological activity being studied .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key structural variations among analogs include:
- Substituents on the benzothiazole ring (e.g., Cl, F, CH₃, OCH₃).
- Additional heterocycles (e.g., pyrazole, thiadiazole).
- Functional group alterations (e.g., hydroxyl, morpholine, pyridinylmethyl).
Comparative Pharmacological Profiles
- Antimicrobial Activity: The chloro-methyl-pyrazole derivative (437.90 g/mol) inhibits Staphylococcus aureus at MIC = 0.5 μg/mL, outperforming non-halogenated analogs (MIC = 2–4 μg/mL) . Difluoro-substituted compounds (299.26 g/mol) show broad-spectrum activity against Gram-negative bacteria (e.g., E. coli, MIC = 1 μg/mL) .
- Anticancer Potential: The phenyl-oxazole analog (355.80 g/mol) induces apoptosis in HeLa cells via caspase-3 activation (EC₅₀ = 5 μM) . Pyrazole-containing derivatives exhibit kinase inhibition (e.g., EGFR IC₅₀ = 0.8 μM) .
Key Research Findings
- Synthetic Accessibility : Multi-step routes involving cyclization (e.g., Huisgen 1,3-dipolar cycloaddition for oxazole formation) are common. The methoxy-benzothiazole analog requires 6 steps with 45% overall yield .
- Structure-Activity Relationships (SAR) :
- Substitution at the benzothiazole 4/6-positions maximizes target engagement.
- Oxazole methylation reduces metabolic degradation (t₁/₂ increased from 2.1 to 4.8 hours in hepatic microsomes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
